Benazepril hydrochloride Benazepril hydrochloride Benazepril hydrochloride is a hydrochloride salt resulting from the reaction of benazepril with 1 mol eq. of hydrogen chloride. It is used as a prodrug for angiotensin-converting enzyme inhibitor benazeprilat in the treatment of hypertension and heart failure. It has a role as an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor. It contains a benazepril(1+).
Benazepril Hydrochloride is the hydrochloride salt of benazepril, a carboxyl-containing angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, benazepril is metabolized to its active form benazeprilat. Benazeprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II, resulting in vasodilation. Benazeprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
See also: Benazepril (has active moiety); Benazeprilat (has active moiety); Amlodipine besylate; benazepril hydrochloride (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 86541-74-4
VCID: VC21344834
InChI: InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m0./s1
SMILES: CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
Molecular Formula: C24H29ClN2O5
Molecular Weight: 460.9 g/mol

Benazepril hydrochloride

CAS No.: 86541-74-4

Cat. No.: VC21344834

Molecular Formula: C24H29ClN2O5

Molecular Weight: 460.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Benazepril hydrochloride - 86541-74-4

CAS No. 86541-74-4
Molecular Formula C24H29ClN2O5
Molecular Weight 460.9 g/mol
IUPAC Name 2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride
Standard InChI InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m0./s1
Standard InChI Key VPSRQEHTHIMDQM-FKLPMGAJSA-N
Isomeric SMILES CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
Canonical SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
Appearance White Solid
Melting Point 188-190°C

Chemical Properties and Structure

Benazepril hydrochloride is a white to off-white crystalline powder with high solubility (>100 mg/mL) in water, ethanol, and methanol. The compound is chemically identified as benazepril 3-[[1-(ethoxy-carbonyl)-3-phenyl-(1S)-propyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-(3S)-benzazepine-1-acetic acid monohydrochloride . It possesses an empirical formula of C24H28N2O5- HCl and a molecular weight of 460.96 . This salt form of benazepril serves as a prodrug that requires metabolic activation to exert its therapeutic effects.

Physical and Chemical Characteristics

PropertyDescription
AppearanceWhite to off-white crystalline powder
Solubility>100 mg/mL in water, ethanol, and methanol
Chemical FormulaC24H28N2O5- HCl
Molecular Weight460.96
Chemical ClassAngiotensin-converting enzyme inhibitor
Pharmacological CategoryAntihypertensive agent

The structure of benazepril hydrochloride features a benzazepine ring system with an acetic acid moiety, which contributes to its specific binding characteristics with the angiotensin-converting enzyme. This structural arrangement is critical for its therapeutic efficacy as an ACE inhibitor.

Mechanism of Action

Benazepril hydrochloride functions primarily as a prodrug that undergoes hepatic cleavage of the ester group to form its active metabolite, benazeprilat . The compound's antihypertensive effects result from a complex cascade of physiological changes initiated by ACE inhibition.

Primary Pharmacodynamic Effects

Benazeprilat, the active metabolite, competes with angiotensin I for binding at the angiotensin-converting enzyme, effectively blocking the conversion of angiotensin I to angiotensin II . This inhibition produces several significant physiological effects:

  • Decreased plasma angiotensin II concentrations leading to reduced vasoconstriction

  • Diminished aldosterone secretion resulting in decreased sodium and water retention

  • Increased plasma renin activity due to removal of negative feedback inhibition

  • Elevated bradykinin levels contributing to vasodilation effects

While ACE inhibition represents the primary mechanism, research indicates that benazepril hydrochloride demonstrates antihypertensive efficacy even in patients with low-renin hypertension, suggesting potential additional mechanisms that remain to be fully elucidated . This comprehensive activity profile contributes to the compound's effectiveness in blood pressure management across diverse patient populations.

Pharmacokinetics

Distribution

Benazepril hydrochloride and its active metabolite benazeprilat exhibit extensive protein binding in circulation. Specifically, benazepril is 96.7% protein bound, while benazeprilat shows 95.3% protein binding as measured by equilibrium dialysis . Research indicates that this protein binding remains consistent regardless of age, hepatic function, or concentration within the therapeutic range of 0.24-23.6 μmol/L .

The volume of distribution for benazepril has been estimated at 203±69.9L in population pharmacokinetic studies . Animal studies have demonstrated that benazepril and its metabolites cross the blood-brain barrier only to an extremely limited extent . Some placental passage has been observed in pregnant rat studies, indicating potential for fetal exposure .

Metabolism

Benazepril hydrochloride undergoes extensive metabolism, with hepatic cleavage of the ester group representing the primary pathway for conversion to its pharmacologically active metabolite, benazeprilat . After administration, peak plasma concentrations of benazeprilat are reached within 1-2 hours in the fasting state and 2-4 hours in the non-fasting state .

Secondary metabolic pathways include glucuronidation, with both benazepril and benazeprilat forming glucuronide conjugates prior to elimination . The metabolism is nearly complete, with only trace amounts of unchanged benazepril detectable in urine samples following administration .

Elimination

ParameterValue
Primary elimination routeRenal excretion
Secondary elimination routeBiliary excretion (11-12%)
Unchanged benazepril in urineTrace amounts
Benazeprilat in urine~20%
Benazepril glucuronide in urine~4%
Benazeprilat glucuronide in urine~8%
Effective half-life (benazeprilat)10-11 hours
Time to steady state2-3 days of once-daily dosing

The elimination of benazepril hydrochloride and its metabolites occurs predominantly through renal excretion in subjects with normal renal function . Biliary (non-renal) excretion accounts for approximately 11-12% of benazeprilat elimination . The effective half-life of accumulation for benazeprilat following multiple dosing is 10-11 hours, resulting in steady-state concentrations after 2-3 days of once-daily administration .

Clinical Applications

Therapeutic Indications

Benazepril hydrochloride has received regulatory approval for several clinical indications based on substantial evidence from controlled clinical trials:

  • Management of hypertension (primary indication) - can be used as monotherapy or in combination with other antihypertensive agents, particularly thiazide diuretics

  • Treatment of heart failure - to improve cardiac function and reduce morbidity

  • Management of diabetic nephropathy - to slow disease progression and preserve renal function

The versatility of benazepril hydrochloride in addressing multiple related cardiovascular and renal conditions makes it a valuable agent in contemporary clinical practice.

Dosage Forms and Administration

Benazepril hydrochloride is available as oral tablets marketed under the brand name Lotensin and as generic formulations . The compound is manufactured in multiple strengths to facilitate appropriate dosing across different patient populations and indications:

Dosage StrengthFormAdministrationInactive Ingredients
5 mgOral tabletOnce dailyColloidal silicon dioxide, crospovidone, hydrogenated castor oil, hypromellose, iron oxides, lactose, propylene glycol, starch, talc, titanium dioxide
10 mgOral tabletOnce dailyColloidal silicon dioxide, crospovidone, hydrogenated castor oil, hypromellose, iron oxides, lactose, starch, talc, titanium dioxide
20 mgOral tabletOnce dailyColloidal silicon dioxide, crospovidone, hydrogenated castor oil, hypromellose, iron oxides, lactose, starch, talc, titanium dioxide
40 mgOral tabletOnce dailyColloidal silicon dioxide, crospovidone, hypromellose, iron oxides, lactose, magnesium stearate, microcrystalline cellulose, polysorbate 80, propylene glycol, starch, talc, titanium dioxide

The minimal effective once-daily dose has been established as 10 mg, with clinical studies investigating a dosage range of 10-80 mg . The dose-response relationship indicates that higher doses within this range produce greater blood pressure reductions, particularly when measured at morning trough levels .

Efficacy in Hypertension Management

Clinical Pharmacodynamics

Benazepril hydrochloride demonstrates a predictable antihypertensive effect profile across multiple clinical studies. After oral administration, blood pressure reduction begins within 1 hour, with peak effects observed between 2-4 hours post-dose . The duration of action is clinically significant, with antihypertensive effects persisting for 24 hours after a single dose .

In multiple-dose studies, once-daily administration of 20-80 mg decreased seated blood pressure (systolic/diastolic) by approximately 6-12/4-7 mmHg when measured 24 hours after dosing . Notably, the trough effects (measured at 24 hours) typically reach about 50% of the peak effects, providing sustained blood pressure control throughout the dosing interval .

Comparative Efficacy

Clinical research has established that benazepril hydrochloride demonstrates comparable efficacy to other established antihypertensive agents. In controlled trials, total daily doses of benazepril 20-40 mg showed similar effectiveness to:

Comparator MedicationEquivalent Daily Dose Range
Captopril50-100 mg
Hydrochlorothiazide25-50 mg
Nifedipine SR40-80 mg
Propranolol80-160 mg

These comparative findings from clinical research support benazepril hydrochloride as an effective option within the broader landscape of antihypertensive pharmacotherapy .

System Organ ClassReported Adverse Events
CardiovascularSymptomatic postural hypotension (rare, primarily in salt/volume depleted patients)
DermatologicStevens-Johnson syndrome (rare, post-marketing)
HematologicHemolytic anemia, thrombocytopenia (rare, post-marketing)
GastrointestinalPancreatitis (rare, post-marketing)
ImmunologicPemphigus (rare, post-marketing)
RespiratoryEosinophilic pneumonitis (reported with other ACE inhibitors)

The incidence of symptomatic postural hypotension is infrequent in the general population but can occur in patients who are salt and/or volume depleted .

Pharmacodynamic Effects

Hemodynamic Effects

In hemodynamic studies conducted in dogs, the blood pressure reduction induced by benazepril hydrochloride was accompanied by a reduction in peripheral arterial resistance alongside an increase in cardiac output and renal blood flow, with minimal impact on heart rate . In human studies, single doses of benazepril caused an increase in renal blood flow without affecting glomerular filtration rate .

This hemodynamic profile offers advantages in treating hypertension by addressing peripheral resistance without negative impacts on cardiac function or renal perfusion. Additionally, by blocking the renin-angiotensin-aldosterone axis, benazepril administration tends to reduce the potassium loss typically associated with diuretic therapy, providing a beneficial effect in combination regimens .

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